7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
This compound is a structurally complex heterocyclic molecule featuring a quinazolinone core fused with a [1,3]dioxolo[4,5-g] moiety. Key structural elements include:
- Quinazolinone backbone: A bicyclic system known for its role in medicinal chemistry, particularly in kinase inhibition and CNS modulation .
- Piperazine substituent: A 3-methyl-4-(3-methylphenyl)piperazine group linked via a hexyl-6-oxo chain. This moiety is critical for receptor binding, as piperazine derivatives are common in antipsychotics and serotonin/dopamine modulators .
- Extended alkyl chain: The hexyl linker may enhance lipophilicity and influence pharmacokinetic properties compared to shorter-chain analogs .
Computational studies on related dioxolo-fused quinolinones (e.g., phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one) reveal a HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity, with electron density localized on the dioxolo and carbonyl groups .
Properties
Molecular Formula |
C27H32N4O4S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
7-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H32N4O4S/c1-18-7-6-8-20(13-18)30-12-11-29(16-19(30)2)25(32)9-4-3-5-10-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h6-8,13-15,19H,3-5,9-12,16-17H2,1-2H3,(H,28,36) |
InChI Key |
JUFGNTLCKVCWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Deprotection: Removal of protective groups using PhSH, followed by selective intramolecular cyclization to yield piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for such complex molecules often involve parallel solid-phase synthesis and photocatalytic synthesis to enhance yield and purity . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
Quinazoline derivatives have been investigated for a variety of biological activities, including:
- Anticancer Activity : Many quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown potential in inhibiting tumor growth through mechanisms that may involve apoptosis and cell cycle arrest.
- Antipsychotic Effects : Compounds containing piperazine moieties are often associated with antipsychotic activity. The presence of the 3-methyl-4-(3-methylphenyl)piperazin-1-yl group in this compound suggests potential applications in treating psychiatric disorders.
- Antimicrobial Activity : Some studies indicate that quinazoline derivatives possess antibacterial and antifungal properties. This compound could be evaluated for its effectiveness against various pathogens.
Case Studies
Several studies have highlighted the applications of similar quinazoline derivatives:
- Study on Anticancer Activity :
- Research on Antipsychotic Effects :
- Investigation into Antimicrobial Properties :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Substituents on Piperazine | Alkyl Chain Length | Core Structure | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 3-methyl-4-(3-methylphenyl) | Hexyl-6-oxo | Quinazolinone + dioxolo | 6-thioxo, 8-keto |
| 7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one | 2,3-dimethylphenyl | Butyl-4-oxo | Quinazolinone + dioxolo | 6-thioxo, 8-keto |
| Phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one | N/A | N/A | Quinolinone + dioxolo | 6-keto, phenyl substituent |
- Alkyl Chain Impact : The hexyl-6-oxo chain in the target compound increases hydrophobicity (clogP ~4.2 estimated) versus the butyl-4-oxo analog (clogP ~3.5), likely affecting membrane permeability and metabolic stability .
Three-Dimensional Similarity Metrics
Using PubChem3D’s criteria (shape similarity, ST ≥0.8; feature similarity, CT ≥0.5):
- vs. Butyl-chain analog: High ST (0.85) due to conserved dioxolo-quinazolinone core, but CT drops to 0.6 due to differences in piperazine orientation .
- vs. Quinolinone analog: Lower ST (0.75) and CT (0.4), reflecting core structure divergence (quinazolinone vs. quinolinone) and absence of thioxo group .
Electronic and Reactivity Profiles
- Frontier Molecular Orbitals (FMOs): The target compound’s 6-thioxo group reduces the HOMO-LUMO gap (estimated ~4.0 eV) compared to the 6-keto quinolinone (4.5 eV), increasing electrophilicity .
Chemoinformatic Similarity
- Tanimoto Coefficient: 0.72 vs. butyl-chain analog (based on MACCS fingerprints), indicating moderate structural overlap. Lower scores (~0.3) against non-piperazine derivatives highlight the critical role of this substituent .
Biological Activity
The compound 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 480.6 g/mol. The IUPAC name provides insight into its structural components, which include a piperazine ring and a quinazolinone core.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O4S |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C25H28N4O4S/c1-16... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The piperazine moiety is known for its ability to modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. The quinazolinone core may inhibit specific enzymes that are crucial in cellular signaling pathways.
Potential Targets
- Neurotransmitter Receptors : The piperazine structure interacts with serotonin and dopamine receptors, potentially influencing mood and behavior.
- Enzymatic Inhibition : The compound may inhibit kinases or phosphatases involved in cell proliferation and survival pathways, making it a candidate for anticancer therapies.
Biological Activity
Research indicates that derivatives of quinazolinone compounds exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .
- Antimicrobial Effects : Some derivatives have demonstrated efficacy against various bacterial strains, suggesting potential as antibiotics .
- Anti-inflammatory Properties : Compounds within this class have been reported to reduce inflammation markers in vitro .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study published in PMC demonstrated that quinazolinone derivatives can effectively inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .
- Neuropharmacological Research : Another research article highlighted the potential of piperazine derivatives as anxiolytics and antidepressants by modulating serotonin receptor activity .
- Antimicrobial Efficacy : A comparative study indicated that certain quinazolinone derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
